3-(2,4-Dichlorophenyl)propanoic acid
Overview
Description
3-(2,4-Dichlorophenyl)propanoic acid is a compound that can be associated with various chemical reactions and possesses distinct physical and chemical properties. It is structurally related to several other compounds that have been studied for their chemical behavior, synthesis, and potential applications in different fields such as herbicides, pharmaceuticals, and materials science.
Synthesis Analysis
The synthesis of related compounds often involves multi-step reactions, including condensation, chlorination, and esterification. For instance, (1H-1,2,4-Triazol-1-yl) methyl 3-(2,4-dichlorophenyl) propanoate is synthesized from 1H-1,2,4-triazol and 3-(2,4-dichlorophenyl) propanoic acid through such reactions . Similarly, ethyl 3-(2-(4-chlorophenoxy)acetamido)propanoate is synthesized and studied as an insect growth regulator, indicating the potential for synthesizing related compounds with biological activity .
Molecular Structure Analysis
The molecular structure of compounds related to 3-(2,4-Dichlorophenyl)propanoic acid has been characterized using various spectroscopic techniques such as IR, NMR, and X-ray diffraction. For example, the structure of (1H-1,2,4-Triazol-1-yl) methyl 3-(2,4-dichlorophenyl) propanoate has been confirmed through these methods . Additionally, vibrational circular dichroism studies have been used to determine the absolute configuration of chiral alpha-aryloxypropanoic acids, which are structurally similar to 3-(2,4-Dichlorophenyl)propanoic acid .
Chemical Reactions Analysis
Chemical reactions involving compounds similar to 3-(2,4-Dichlorophenyl)propanoic acid show a variety of reactivities. For instance, 3-(Trichlorogermyl)propanoic acid reacts with phenylmagnesium bromide to give different products depending on the molar ratio, indicating the reactivity of the β-carboxylic functional group . The photodechlorination of dichlorobiphenyls in a 2-propanol solution also demonstrates the potential for photochemical reactions involving chlorine substituents .
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds related to 3-(2,4-Dichlorophenyl)propanoic acid have been extensively studied. For example, the vibrational spectra, hyperpolarizability, and HOMO-LUMO analysis of 4-amino-3(4-chlorophenyl) butanoic acid provide insights into the molecular electronic energy, geometrical structure, and thermodynamical properties . The quantitative determination of chlorphenprop-methyl, a methyl ester of a related compound, by gas chromatography indicates the importance of analytical methods in understanding the properties of these compounds .
Scientific Research Applications
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Trypanocidal Research
- Summary of Application : This compound has been used in the synthesis of a derivative, (2E)-1-(4-aminophenyl)-3-(2,4-dichlorophenyl)prop-2-en-1-one, which has shown potential trypanocidal effects .
- Methods of Application : The in vitro evaluation of parasite proliferation inhibition was performed via cytotoxicity analysis on mammalian host cells, effect on epimastigote and trypomastigote forms, and cell death analysis .
- Results : The tests showed that the derivative had an LC50 in order of 178.9±23.9, similar to the standard treatment, evidencing the effectiveness of the compound against Trypomastigotes .
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Organic Synthesis
- Summary of Application : 3-(2,4-Dichlorophenyl)propanoic acid is used as a building block in organic synthesis .
- Methods of Application : The specific methods of application in organic synthesis would depend on the particular reaction or process being carried out .
- Results : The outcomes of using this compound in organic synthesis would also depend on the specific reaction or process .
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Antiviral Research
- Summary of Application : Indole derivatives, which can be synthesized from 3-(2,4-Dichlorophenyl)propanoic acid, have shown potential antiviral effects .
- Methods of Application : The antiviral activity of these derivatives was evaluated in vitro against a broad range of ribonucleic acid (RNA) and deoxyribonucleic acid (DNA) viruses .
- Results : One derivative, methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate, showed inhibitory activity against influenza A with an IC50 of 7.53 μmol/L .
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Anti-inflammatory Research
- Summary of Application : Indole derivatives, which can be synthesized from 3-(2,4-Dichlorophenyl)propanoic acid, have shown potential anti-inflammatory effects .
- Methods of Application : The anti-inflammatory activity of these derivatives was evaluated in vitro using various inflammation models .
- Results : The specific results would depend on the particular derivative and inflammation model used .
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Anticancer Research
- Summary of Application : Indole derivatives, which can be synthesized from 3-(2,4-Dichlorophenyl)propanoic acid, have shown potential anticancer effects .
- Methods of Application : The anticancer activity of these derivatives was evaluated in vitro using various cancer cell lines .
- Results : The specific results would depend on the particular derivative and cancer cell line used .
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Antioxidant Research
- Summary of Application : Indole derivatives, which can be synthesized from 3-(2,4-Dichlorophenyl)propanoic acid, have shown potential antioxidant effects .
- Methods of Application : The antioxidant activity of these derivatives was evaluated in vitro using various antioxidant assays .
- Results : The specific results would depend on the particular derivative and antioxidant assay used .
Safety And Hazards
The compound is considered hazardous. It can cause skin irritation, serious eye damage, and may cause respiratory irritation . It is very toxic to aquatic life with long-lasting effects . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, not eating, drinking, or smoking when using this product, using only outdoors or in a well-ventilated area, and avoiding release to the environment .
properties
IUPAC Name |
3-(2,4-dichlorophenyl)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl2O2/c10-7-3-1-6(8(11)5-7)2-4-9(12)13/h1,3,5H,2,4H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLNPVFSCAMKIOD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20372397 | |
Record name | 3-(2,4-dichlorophenyl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20372397 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,4-Dichlorophenyl)propanoic acid | |
CAS RN |
55144-92-8 | |
Record name | 3-(2,4-dichlorophenyl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20372397 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(2,4-Dichlorophenyl)propionic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.